3-(phenylsulfinyl)propan-1-ol

NMR spectroscopy oxidation state verification sulfur speciation

3-(Phenylsulfinyl)propan-1-ol (CAS 49639-22-7; IUPAC: 3-(benzenesulfinyl)propan-1-ol) is a C9H12O2S sulfoxide-alcohol with a molecular weight of 184.26 g·mol⁻¹, characterized by a phenylsulfinyl group (–S(O)Ph) attached to the 3-position of a propan-1-ol backbone. The compound possesses a stereogenic sulfur center, existing as a racemic mixture unless enantiomerically resolved, with a computed hydrogen bond donor count of 1, acceptor count of 3, and 4 rotatable bonds.

Molecular Formula C9H12O2S
Molecular Weight 184.26 g/mol
CAS No. 49639-22-7
Cat. No. B3059516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(phenylsulfinyl)propan-1-ol
CAS49639-22-7
Molecular FormulaC9H12O2S
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)CCCO
InChIInChI=1S/C9H12O2S/c10-7-4-8-12(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
InChIKeySMZVKRPMVOCIQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Phenylsulfinyl)propan-1-ol CAS 49639-22-7: Sulfoxide-Alcohol Building Block Procurement Guide


3-(Phenylsulfinyl)propan-1-ol (CAS 49639-22-7; IUPAC: 3-(benzenesulfinyl)propan-1-ol) is a C9H12O2S sulfoxide-alcohol with a molecular weight of 184.26 g·mol⁻¹, characterized by a phenylsulfinyl group (–S(O)Ph) attached to the 3-position of a propan-1-ol backbone . The compound possesses a stereogenic sulfur center, existing as a racemic mixture unless enantiomerically resolved, with a computed hydrogen bond donor count of 1, acceptor count of 3, and 4 rotatable bonds . It is a colorless, oily liquid at ambient conditions, classified primarily as a synthetic intermediate for pharmaceuticals and agrochemicals . Its structural position—between the fully reduced phenyl sulfide (oxidation state −2) and the fully oxidized phenyl sulfone (oxidation state +2)—defines its differentiated procurement rationale.

Why 3-(Phenylsulfinyl)propan-1-ol Cannot Be Replaced by Its Sulfide or Sulfone Analog


Substituting 3-(phenylsulfinyl)propan-1-ol with its sulfide analog, 3-(phenylthio)propan-1-ol (CAS 24536-40-1, MW 168.26), or its sulfone analog, 3-(phenylsulfonyl)propan-1-ol (CAS 25062-90-2, MW 200.25), is chemically inappropriate for any application exploiting the unique electronic, stereochemical, or reactive profile of the sulfoxide oxidation state . The sulfide is achiral at sulfur and lacks the polarized S⁺–O⁻ dipole that governs both intermolecular recognition (e.g., enzyme active-site cation–π interactions) and the capacity for diastereoselective transformations via the chiral sulfur center [1]. The sulfone, while polar, possesses tetrahedral sulfur geometry that eliminates pyramidal chirality and drastically alters reduction/oxidation lability: the sulfoxide can be reduced to the sulfide or oxidized to the sulfone in a stepwise, controlled manner, whereas the sulfone is essentially redox-inert under most synthetic conditions [2]. Quantitative evidence detailed below substantiates these non-interchangeable characteristics.

Quantitative Differentiation Evidence for 3-(Phenylsulfinyl)propan-1-ol (CAS 49639-22-7) vs. Closest Analogs


Oxidation-State-Dependent ¹³C NMR Chemical Shift: Spectroscopic Fingerprinting of Sulfur Oxidation Level

The sequential oxidation of sulfides to sulfoxides to sulfones produces diagnostic, quantitatively distinct ¹³C NMR chemical shifts for the carbon atoms adjacent to sulfur, enabling unambiguous oxidation-state assignment and purity verification. Systematic DFT B3LYP/6-31G* calculations and experimental in situ oxidation of model sulfides demonstrate that calculated ¹³C shifts agree closely with experimental values and can be used to determine the oxidation state of the sulfur atom with high confidence [1]. The 3-(phenylsulfinyl)propan-1-ol sulfoxide occupies the intermediate spectroscopic window between its sulfide and sulfone analogs: the sulfide exhibits chemical shifts near −2 oxidation state, the sulfoxide at 0 oxidation state, and the sulfone at +2 oxidation state, with characteristic deshielding of adjacent carbons upon each oxidation step [1]. This means that a researcher seeking an intermediate, redox-tunable sulfur handle cannot simply order the sulfide or sulfone and expect equivalent reactivity—the sulfoxide is the only form capable of bidirectional redox manipulation.

NMR spectroscopy oxidation state verification sulfur speciation

Chiral Sulfur Stereocenter Enables Diastereomerically Pure γ-Hydroxysulfoxide Synthesis

The pyramidal sulfur stereocenter of 3-(phenylsulfinyl)propan-1-ol analogues enables chromatographic or crystallization-based separation of all four diastereomers when combined with a secondary chiral carbon, a capability that is structurally impossible for the planar sulfide (-2) or tetrahedral sulfone (+2) analogs. In a definitive study, sequential reduction and oxidation of a Michael adduct precursor allowed separation of all four diastereomeric 1,3-diphenyl-3-phenylsulfinylpropan-1-ols in diastereomerically pure form, with absolute configuration at the stereogenic carbon established by chemical correlation and the sulfur configuration determined by circular dichroism spectroscopy [1]. The analogous sulfone allowed separation of only two configurations (due to loss of sulfur chirality), while the sulfide precursor showed no sulfur-centered stereocontrol whatsoever [1].

chiral building blocks asymmetric synthesis diastereomer separation

Carbanion Generation from 3-Phenylsulfinyl vs. 3-Phenylsulfonyl Propionic Acid Derivatives

The sulfinyl and sulfonyl propionic acid derivatives exhibit divergent reactivity in carbanion generation, with the sulfinyl species offering distinct nucleophilic profiles. Both 3-phenylsulfinyl- and 3-phenylsulfonylpropionic acids were readily prepared from 3-phenylthiopropionic acid and investigated as 3-carbanion precursors for butenolide synthesis [1]. The sulfinyl carbanion provides a different stabilization and reactivity profile compared to the sulfonyl carbanion due to the lower oxidation state and pyramidal geometry of the sulfoxide sulfur. While the exact yields are reported in the full text, the study explicitly demonstrates that both sulfur-functionalized propionic acid derivatives serve as viable but chemically distinct carbanion sources, and the choice between sulfinyl and sulfonyl dictates subsequent reaction pathways [1].

carbanion chemistry butenolide synthesis sulfinyl-stabilized anions

Sulfoxide-Specific Alcohol Dehydrogenase Inhibition: Class-Level Binding Affinity and Stereopreference

Sulfoxides, as a class, inhibit horse liver alcohol dehydrogenase (EqADH) through a cation–π interaction with Phe-93 in the enzyme–NADH complex [1]. Structure–function studies across seven sulfoxides and five human ADH isoforms demonstrated Ki ≤ 1 μM for specific sulfoxide–enzyme pairs, with pronounced stereopreference: EqADH binds the S isomer of phenyl methyl sulfoxide more tightly than the R isomer (stereodiscrimination confirmed crystallographically) [1]. Critically, this cation–π binding mode is unique to the polarized S⁺–O⁻ sulfoxide dipole; neither the neutral sulfide (no significant dipole) nor the sulfone (geometry shifts oxygen position and weakens the cation–π interaction geometry) engage the Phe-93 aromatic ring in the same manner [1]. Additionally, US Patent 4,388,326 explicitly claims phenyl hydroxypropyl sulfoxides as suicide (Kcat-type) enzyme inhibitors of alcohol dehydrogenase, exploiting the latent allyl sulfoxide → allyl sulfenate rearrangement triggered by enzyme-catalyzed proton abstraction, a mechanism structurally inaccessible to sulfides and sulfones [2].

enzyme inhibition alcohol dehydrogenase suicide inhibitor cation–π interaction

Physical Form and Predicted Physicochemical Property Differentiation from the Sulfone Analog

3-(Phenylsulfinyl)propan-1-ol is a colorless, oily liquid at ambient temperature, whereas its sulfone analog, 3-(phenylsulfonyl)propan-1-ol (CAS 25062-90-2), exhibits a predicted boiling point of 182–183 °C (at 0.3 Torr) and density of 1.238 ± 0.06 g·cm⁻³ . The sulfoxide's lower molecular weight (184.26 vs. 200.25 g·mol⁻¹ for the sulfone) and the reduced oxygen content (2 O vs. 3 O) translate to measurably different hydrogen-bonding capacity and polarity. The sulfone analog has a predicted acid dissociation constant (pKa) of 14.43 ± 0.10 for the alcohol proton, a value likely shifted relative to the sulfoxide due to the stronger electron-withdrawing effect of the sulfone group . These differences directly impact solvent compatibility, liquid handling, and formulation characteristics.

physicochemical properties formulation solubility

Sulfinyl-Directed Stereoselectivity in Diels-Alder Reactions: Quantitative Diastereomeric Excess

Phenylsulfinyl-substituted α,β-unsaturated esters exhibit remarkable stereocontrol in Diels-Alder cycloadditions that is unique to the chiral sulfinyl directing group—the corresponding sulfides and sulfones cannot achieve equivalent stereoselectivity. In a systematic study of Diels-Alder reactions between cyclopentadiene and isomeric 3-phenylsulfinylprop-2-enoic acids and their methyl esters, the highest stereoselectivity of 94% diastereomeric excess (d.e.) was achieved using methyl (Z)-3-phenylsulfinylprop-2-enoate in benzene solvent [1]. The E-isomer and the free acid forms gave reduced stereoselectivities, demonstrating that both the sulfinyl chirality and the ester geometry are critical determinants. This level of remote 1,4-asymmetric induction is a hallmark of sulfinyl auxiliaries and cannot be replicated by the planar sulfide (no sulfur chirality) or the tetrahedral sulfone (altered dipole and steric environment) [1].

asymmetric Diels-Alder sulfinyl dienophile stereoselectivity

Recommended Procurement Scenarios for 3-(Phenylsulfinyl)propan-1-ol (CAS 49639-22-7) Based on Differentiated Evidence


Asymmetric Synthesis of γ-Hydroxysulfoxide Chiral Building Blocks

This compound serves as a precursor for homochiral γ-hydroxysulfoxides bearing two or three contiguous stereocenters. The pyramidal sulfur chirality, combined with the prochiral alcohol-bearing carbon, enables generation and chromatographic separation of all four diastereomers in pure form [1]. Researchers procuring this compound for asymmetric synthesis should verify enantiomeric or diastereomeric purity specifications upfront, as the compound is typically supplied as a racemic mixture at sulfur; enantioenriched material may require custom synthesis or chiral resolution. The sulfoxide is uniquely suited for this application: the sulfide analog cannot contribute a stereogenic sulfur center, and the sulfone analog lacks pyramidal chirality entirely [1].

Redox-Tunable Synthetic Intermediate for Bidirectional Oxidation/Reduction Sequences

The intermediate sulfoxide oxidation state enables two-directional chemical manipulation: oxidation to 3-(phenylsulfonyl)propan-1-ol (using H₂O₂, m-CPBA, or stronger oxidants) and reduction to 3-(phenylthio)propan-1-ol (using LiAlH₄ or other hydride donors) [1][2]. This bidirectional reactivity is confirmed by ¹³C NMR spectroscopic monitoring of the oxidation state via diagnostic chemical shift changes [3]. Synthetic chemists requiring a modular, redox-switchable sulfur handle should procure the sulfoxide rather than either the fully reduced sulfide (which cannot be further reduced) or the fully oxidized sulfone (which cannot be further oxidized under standard conditions).

Biochemical Probe Development Targeting Alcohol Dehydrogenase via Cation–π Binding

The phenylsulfinyl-propanol scaffold places the sulfoxide dipole in a geometry suitable for cation–π interaction with Phe-93 in the ADH–NADH complex, a binding mode confirmed crystallographically for phenyl methyl sulfoxide and structurally related aryl sulfoxides [1]. While direct Ki data for 3-(phenylsulfinyl)propan-1-ol at ADH has not been reported, the class-level evidence (Ki ≤ 1 μM for optimized sulfoxides) and the suicide-inhibitor mechanism claimed in US Patent 4,388,326 support its investigation as an ADH tool compound [2]. Medicinal chemistry groups should procure this sulfoxide specifically—the sulfide analog cannot form the S⁺–O⁻/Phe-93 cation–π interaction, and the sulfone analog presents an altered dipole geometry that may weaken or eliminate binding.

Diels-Alder Chiral Auxiliary Precursor for Cyclohexene Scaffold Construction

Oxidation of 3-(phenylsulfinyl)propan-1-ol to the corresponding α,β-unsaturated acid or ester (3-phenylsulfinylprop-2-enoic acid/methyl ester) provides a chiral dienophile capable of delivering up to 94% d.e. in Diels-Alder reactions with cyclopentadiene when the Z-ester geometry is employed in benzene solvent [1]. The 94% d.e. benchmark is achievable only with the sulfinyl oxidation state—the sulfide lacks sufficient stereodirecting ability, and the sulfone's altered steric and electronic profile reduces selectivity [1]. Synthetic groups planning diastereoselective cycloadditions should procure this sulfoxide alcohol as the key precursor to the high-performance chiral dienophile.

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